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TPCA-1 Compound Profile and Biological Activity

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and

selective small molecule inhibitor with significant implications for cancer research and therapeutic

development. This section details its fundamental characteristics and documented biological effects.

Table: TPCA-1 Biochemical and Pharmacological Profile

Parameter Specification Experimental Context

CAS Number 507475-17-4 Chemical registry

Molecular Formula C12H10FN3O2S Structural composition

Molecular Weight 279.29 g/mol Biochemical characterization

Primary Target IKK-2 (IKKβ) Kinase inhibition assay

IC50 (IKK-2) 17.9 nM In vitro enzymatic assay
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Parameter Specification Experimental Context

Secondary Target STAT3 Phosphorylation inhibition

Cellular Activity Inhibits LPS-induced cytokine production Human monocytes

TNF-α Inhibition IC50 170-320 nM LPS-stimulated human monocytes

In Vivo Efficacy Collagen-induced arthritis model Murine system, 3-20 mg/kg i.p.

TPCA-1 demonstrates potent anti-inflammatory and anticancer properties through its selective

inhibition of the IKK-2 kinase, a critical component of the NF-κB signaling pathway. By targeting IKK-2,

TPCA-1 effectively suppresses the phosphorylation and subsequent degradation of IκBα, preventing nuclear

translocation of NF-κB and transcription of pro-survival, inflammatory, and angiogenic genes. Additionally,

TPCA-1 has been identified as an effective inhibitor of STAT3 phosphorylation, DNA binding, and

transactivation, expanding its mechanistic profile beyond NF-κB pathway inhibition [1].

The compound has shown dose-dependent efficacy in disease models, notably reducing severity in murine

collagen-induced arthritis and demonstrating antitumor activity in xenograft models of non-small cell lung

cancer with EGFR mutation. TPCA-1 has also been shown to potentiate the antitumor effects of other

targeted therapies like ZD1839, suggesting potential for combination treatment approaches [1].

LINCS L1000 Platform Overview

The Library of Integrated Network-based Cellular Signatures (LINCS) program represents a

transformative NIH initiative designed to generate extensive perturbation-response signatures across

biological systems. The L1000 platform, a central component of LINCS, employs an innovative reduced-

representation transcriptomics approach that enables large-scale profiling at significantly reduced cost

while maintaining comprehensive biological information.

L1000 Assay Technology and Design

Gene Expression Profiling: The L1000 platform directly measures the expression of only 978
carefully selected "landmark" transcripts through a high-throughput, ligation-mediated
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amplification (LMA) assay detected by Luminex bead-based technology.

Transcriptome Inference: Using data from thousands of reference transcriptomes, the platform
computationally infers expression levels of approximately 81% of non-measured transcripts
(∼9,200 additional genes) beyond the directly measured landmarks, effectively capturing most of the
transcriptome's information content.

Cost Efficiency: The optimized design reduces reagent costs to approximately $2 per sample,
enabling the profiling of over 1.3 million samples across diverse perturbation conditions.

The landmark genes were selected through a completely data-driven approach analyzing 12,031

Affymetrix expression profiles to maximize information capture rather than based on prior biological

knowledge. This selection demonstrates no substantial enrichment for any particular protein class or

developmental lineage bias, ensuring broad representation of biological processes [2].

LINCS Data Structure and Accessibility

The LINCS L1000 database encompasses mass-scale perturbation signatures including:

>20,000 chemical compounds tested across multiple cell lines

>4,500 genetic knockdowns targeting various genes
>3,000 gene over-expressions in diverse cellular contexts

Standardized profiling across core cell lines including A375, A549, HA1E, HCC515, HEPG2, HT29,
MCF7, and PC3

The platform provides multiple access points for researchers, including the CLUE.io web interface

(https://clue.io), programmatic access through APIs, and the iLINCS integrative analysis portal

(http://ilincs.org), which facilitates signature connectivity analysis, dataset exploration, and interactive

visualization tools [3] [4] [5].

Transcriptome-Based Drug Repositioning Workflow for
TPCA-1 Identification

The discovery of TPCA-1 as a potential therapeutic agent for Esophageal Squamous Cell Carcinoma

(ESCC) exemplifies a sophisticated computational drug repositioning pipeline that integrates large-scale

transcriptomic data with experimental validation. This systematic approach leverages the LINCS resource to

identify compounds that reverse disease-associated gene expression signatures.
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Diagram: LINCS-Based Drug Repositioning Workflow for TPCA-1 Identification in ESCC

Computational Methodology

The transcriptome-based drug repositioning approach implemented in the ESCC study involved several

sophisticated computational steps:

Consensus DEG Identification: Analysis of 20 ESCC transcriptomic datasets comprising 911

samples (515 tumor, 396 normal) identified consistently dysregulated genes. The analysis revealed 522

consistently downregulated and 461 consistently upregulated genes appearing in >50% of datasets

with adjusted P<0.05 and |log2FoldChange|>1. These consensus DEGs represent robust transcriptional

alterations in ESCC [6] [7].
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Similar Cell Line Selection: Since LINCS lacked ESCC-specific perturbation data, researchers

identified surrogate cell lines by analyzing transcriptomes of >1,000 cancer cell lines from the Cancer

Cell Line Encyclopedia (CCLE). They identified 70 non-ESCC cell lines with high transcriptomic

similarity to ESCC (Pearson Correlation Coefficient >0.83), of which six cell lines (A375, CORL23,

HT115, HT29, SNUC5, SW620) had comprehensive small-molecule perturbation data in LINCS [6].

Signature Reversal Scoring: The ZhangScore algorithm was employed to quantify the ability of

small molecules to reverse ESCC-associated transcriptional alterations. This method scores

compounds based on their potential to counteract disease-associated gene expression patterns, with

molecules ranked in ascending order (lower scores indicating stronger reversal potential). The

RobustRankAggreg (RRA) method integrated ranking results across all six cell lines to identify

consistently top-ranked compounds [6] [7].

Experimental Validation Protocol

The computational predictions underwent rigorous experimental validation using established in vitro models:

Cell Culture Conditions: ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) and

non-tumorigenic esophageal epithelial Het-1A cells were maintained under standard culture

conditions. Cells were treated with candidate compounds identified through the computational pipeline

[7].

Cell Viability Assay: Metabolic activity of viable cells was measured using WST reagent in 96-well

plates. Cells were seeded at optimized densities (100-500 cells/well), treated with drugs at 10μM

concentration 24 hours after seeding, and cultured for 72 hours at 37°C. Absorbance was measured at

450nm after 2 hours of WST reagent application. Experiments were repeated five times to ensure

statistical reliability [6] [7].

Apoptosis and Mechanism Analysis: TPCA-1-induced apoptosis was assessed in KYSE-450 cells.

Mechanistic studies evaluated TPCA-1's effect on phosphorylation of IKKβ, IκBα stabilization, and

nuclear translocation of NF-κB components to confirm pathway-specific activity [6].

TPCA-1 Mechanism of Action and Signaling Pathway
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TPCA-1 exerts its anticancer effects primarily through selective inhibition of the NF-κB signaling

pathway, a critical regulator of inflammation, cell survival, and proliferation. The NF-κB pathway is

frequently constitutively activated in numerous cancer types, making it an attractive therapeutic target.
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Diagram: NF-κB Signaling Pathway and TPCA-1 Inhibition Mechanism

The molecular mechanism of TPCA-1 action involves:

IKK Complex Inhibition: TPCA-1 specifically inhibits IKKβ (IKK-2) with an IC50 of 17.9 nM,

demonstrating remarkable selectivity over other kinases. The IKK complex (IκB kinase) is responsible

for phosphorylating the inhibitory IκBα protein in response to various stimuli [1].

IκBα Stabilization: By inhibiting IKKβ, TPCA-1 prevents the phosphorylation-induced

degradation of IκBα, thereby maintaining NF-κB subunits (primarily p65-p50 heterodimers)

sequestered in the cytoplasm and unable to activate transcription of target genes [6].

Downstream Effects: The prevention of NF-κB nuclear translocation results in reduced expression of

pro-survival, inflammatory, and proliferative genes, ultimately leading to cell cycle arrest and

apoptosis in cancer cells. In ESCC models, TPCA-1 induced apoptosis by disrupting this pathway and

demonstrated preferential cytotoxicity toward cancer cells compared to non-tumorigenic epithelial

cells [6] [7].

Additionally, TPCA-1 has been shown to inhibit STAT3 phosphorylation and transactivation in a dose-

and time-dependent manner, completely suppressing STAT3 phosphorylation without changing total STAT3

levels. This secondary mechanism expands TPCA-1's therapeutic potential beyond NF-κB pathway

inhibition [1].

Practical Applications and Protocol Implementation

This section provides actionable guidance for researchers seeking to leverage LINCS resources and

implement similar drug repositioning strategies in their work.

Accessing and Analyzing LINCS Data

The iLINCS platform (http://ilincs.org) provides a user-friendly interface for conducting sophisticated

signature-based analyses without requiring programming expertise. Key functionalities include:
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Signature Connectivity Analysis: Users can submit gene expression signatures (lists of up- and

down-regulated genes) and identify connected perturbagens (compounds or genetic perturbations)
that induce inversely correlated expression patterns.

Dataset Exploration: iLINCS provides access to >34,000 processed omics datasets and >220,000
precomputed signatures that can be mined for specific biological or therapeutic questions.

Interactive Visualization: The platform incorporates interactive heatmaps, volcano plots, GSEA
plots, and pathway diagrams to facilitate data interpretation and hypothesis generation [5].

For advanced users, programmatic access to LINCS data is available through APIs and R/Python packages,

enabling integration with custom analysis pipelines and high-throughput screening applications.

Experimental Design Considerations

When implementing transcriptome-based drug repositioning strategies, several methodological

considerations optimize success:

Cell Line Selection: The strategy of identifying non-disease cell lines with high transcriptomic

similarity to the disease of interest (as demonstrated in the ESCC study) is particularly valuable when

disease-relevant perturbation data is unavailable in LINCS. Correlation thresholds (PCC>0.83) should

be empirically determined based on the specific disease context [6].

Signature Robustness: Consensus DEGs identified across multiple independent datasets (e.g., >50%

of datasets as in the ESCC study) yield more reliable repositioning candidates than signatures derived

from single studies. Meta-analysis approaches enhance signal-to-noise ratio in transcriptional

signatures [6] [8].

Validation Prioritization: The ZhangScore and RRA aggregation method provides a statistically

rigorous framework for prioritizing compounds for experimental validation. Researchers should

consider both rank consistency across multiple cell lines and magnitude of connectivity scores when

selecting candidates for downstream testing [6].

Conclusion and Future Perspectives

The identification of TPCA-1 as a potential therapeutic agent for ESCC exemplifies the power of

integrative computational-experimental approaches for drug repositioning. The LINCS L1000 platform
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provides an unprecedented resource for connecting disease-associated transcriptional signatures with

chemical perturbations, enabling systematic discovery of novel therapeutic applications for existing

compounds.

Future directions in this field include the development of more sophisticated multi-omics integration

approaches that combine transcriptional signatures with proteomic, epigenomic, and chemical structural

data. Additionally, methods for predicting synergistic drug combinations based on complementary

transcriptional responses represent an active area of investigation with significant clinical implications [9]

[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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